

Comparative Analysis of Mass Spectrometry Data for 3-Bromo-5-formylbenzonitrile

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Compound of Interest

Compound Name: 3-Bromo-5-formylbenzonitrile

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For Researchers, Scientists, and Drug Development Professionals: A Guide to the Mass Spectrometric Behavior of **3-Bromo-5-formylbenzonitrile** and Its Isomeric Analogs

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing indispensable information regarding the molecular weight and fragmentation patterns of organic molecules. This guide offers a comparative analysis of the predicted electron ionization (EI) mass spectrometry data for **3-Bromo-5-formylbenzonitrile** and contrasts it with experimentally determined data for structurally related compounds. This information is crucial for compound identification, impurity profiling, and the design of targeted analytical methodologies.

Predicted Mass Spectrum of 3-Bromo-5-formylbenzonitrile

While experimental mass spectrometry data for **3-Bromo-5-formylbenzonitrile** is not readily available in public databases, its fragmentation pattern under electron ionization can be predicted based on established principles for aromatic, brominated, aldehydic, and nitrile-containing compounds. The molecular ion peak (M^+) is expected to be prominent due to the stable aromatic ring. The presence of bromine will result in a characteristic $M+2$ isotopic peak of nearly equal intensity to the M^+ peak.

Key predicted fragmentation pathways include:

- Loss of a hydrogen radical (-H•): Formation of a stable [M-H]⁺ ion.
- Loss of the formyl radical (-CHO•): Cleavage of the aldehyde group to yield a bromobenzonitrile fragment.
- Loss of the bromo radical (-Br•): Cleavage of the carbon-bromine bond.
- Loss of hydrogen cyanide (-HCN): A common fragmentation pathway for aromatic nitriles.

Comparative Mass Spectrometry Data

To provide a robust analytical context, the predicted mass spectral data for **3-Bromo-5-formylbenzonitrile** is compared with the experimental data of its isomers and related compounds. This comparison highlights the subtle yet significant differences in fragmentation patterns that arise from the varied substitution on the benzene ring.

Compound	Molecular Weight (g/mol)	Key Mass-to-Charge Ratios (m/z) and [Relative Intensities (%)]
3-Bromo-5-formylbenzonitrile (Predicted)	210.03	211/209 [M ⁺], 210/208 [M-H] ⁺ , 182/180 [M-CHO] ⁺ , 130 [M-Br] ⁺ , 102 [M-Br-CN] ⁺
4-Bromobenzaldehyde (Experimental)	185.02	186/184 [M ⁺], 185/183 [M-H] ⁺ (Base Peak), 157/155 [M-CO] ⁺ , 104 [M-Br] ⁺ , 76 [C ₆ H ₄] ⁺
2-Bromobenzaldehyde (Experimental)	185.02	186/184 [M ⁺], 185/183 [M-H] ⁺ (Base Peak), 157/155 [M-CO] ⁺ , 104 [M-Br] ⁺ , 76 [C ₆ H ₄] ⁺
4-Bromobenzonitrile (Experimental)	182.02	183/181 [M ⁺], 102 [M-Br] ⁺ (Base Peak), 75 [C ₆ H ₃] ⁺

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a general methodology for the acquisition of electron ionization mass spectrometry data for aromatic compounds such as **3-Bromo-5-formylbenzonitrile**.

1. Sample Preparation:

- Dissolve a small amount of the solid sample (typically <1 mg) in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a final concentration of approximately 10-100 µg/mL.
- Ensure the sample is fully dissolved before introduction into the mass spectrometer.

2. Instrument Parameters:

- Ionization Mode: Electron Ionization (EI).[1][2][3]
- Ionization Energy: 70 eV.[1] This standard energy allows for reproducible fragmentation patterns and comparison with library spectra.
- Ion Source Temperature: 200-250 °C. This temperature ensures volatilization of the sample without thermal degradation.
- Inlet System: Direct insertion probe (for solid samples) or gas chromatography (GC) inlet (for volatile samples).
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
- Scan Range: m/z 40-300 to ensure capture of the molecular ion and key fragments.

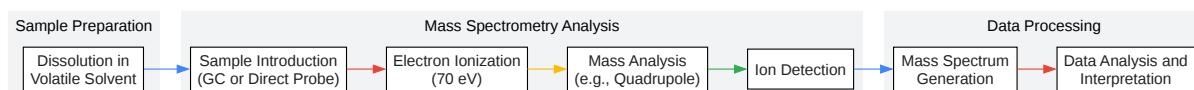
3. Data Acquisition:

- Introduce the sample into the ion source.
- Acquire the mass spectrum by scanning the selected m/z range.
- Record the relative abundance of each ion.

4. Data Analysis:

- Identify the molecular ion peak (M^+) and its isotopic pattern ($M+2$ for bromine-containing compounds).
- Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.
- Compare the obtained spectrum with spectral libraries or predicted fragmentation patterns for structural confirmation.

Mass Spectrometry Experimental Workflow



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Caption: A flowchart illustrating the key stages of a typical electron ionization mass spectrometry experiment.

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